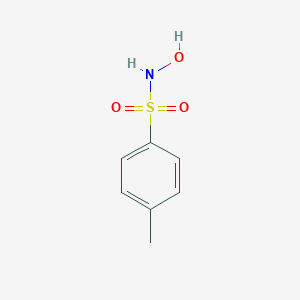
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid
Overview
Description
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid, also known as TAK-875, is a potent and selective G-protein-coupled receptor 40 (GPR40) agonist. It has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus.
Mechanism of Action
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid works by binding to and activating GPR40, a receptor found in pancreatic beta cells. Activation of GPR40 leads to the release of insulin, which helps to lower blood glucose levels. 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid is highly selective for GPR40 and does not activate other receptors, which reduces the risk of side effects.
Biochemical and Physiological Effects:
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid has been shown to increase insulin secretion in response to glucose in preclinical and clinical studies. It has also been shown to improve glucose tolerance and reduce HbA1c levels in patients with type 2 diabetes mellitus. 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid has a favorable safety profile and does not cause hypoglycemia or weight gain.
Advantages and Limitations for Lab Experiments
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid has several advantages for lab experiments. It is highly selective for GPR40 and does not activate other receptors, which makes it easier to study its effects. 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid also has a favorable safety profile and does not cause hypoglycemia or weight gain, which reduces the risk of confounding factors in experiments.
One limitation of 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid is that it has not been studied extensively in long-term clinical trials, so its long-term safety and efficacy are not well established. Additionally, 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid has not been studied in combination with other diabetes medications, so its potential interactions with other drugs are not well understood.
Future Directions
There are several potential future directions for research on 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid. One area of interest is the development of combination therapies that include 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid and other diabetes medications. Another area of interest is the study of 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid in patients with other metabolic disorders, such as obesity and metabolic syndrome. Additionally, further studies are needed to establish the long-term safety and efficacy of 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid.
Scientific Research Applications
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. It works by activating GPR40, a receptor found in pancreatic beta cells, which leads to increased insulin secretion. 3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid has been shown to be effective in reducing blood glucose levels in preclinical and clinical studies.
properties
CAS RN |
148693-71-4 |
|---|---|
Product Name |
3-(3-(tert-Butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoic acid |
Molecular Formula |
C24H28ClNO3S |
Molecular Weight |
446 g/mol |
IUPAC Name |
3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-hydroxyindol-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C24H28ClNO3S/c1-23(2,3)30-21-18-12-17(27)10-11-19(18)26(14-15-6-8-16(25)9-7-15)20(21)13-24(4,5)22(28)29/h6-12,27H,13-14H2,1-5H3,(H,28,29) |
InChI Key |
YVLUPFOULPNCAF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O |
synonyms |
1H-Indole-2-propanoic acid, 1-[(4-chlorophenyl)Methyl]-3-[(1,1-diMethylethyl)thio]-5-hydroxy-α,α-diMethyl- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

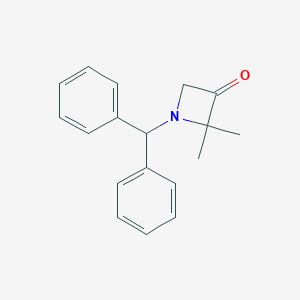
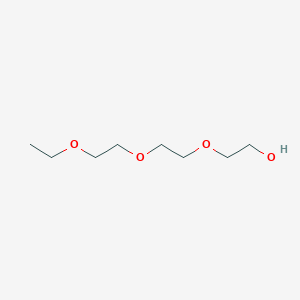
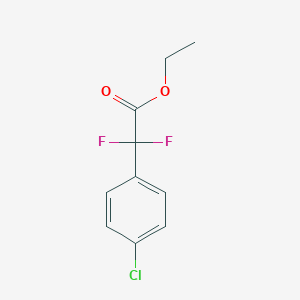
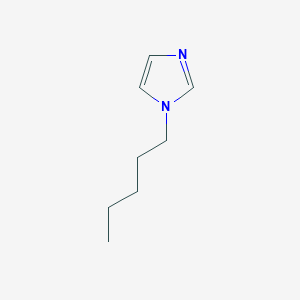



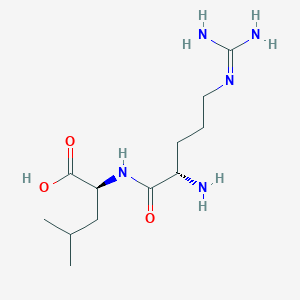
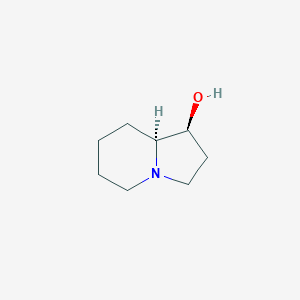
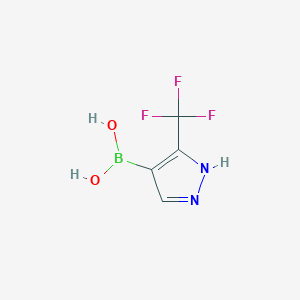

![3-Oxabicyclo[3.3.1]non-6-en-9-one](/img/structure/B178276.png)

